molecular formula C10H9ClN2O2 B5106201 5-chloro-N-(cyanomethyl)-2-methoxybenzamide

5-chloro-N-(cyanomethyl)-2-methoxybenzamide

Cat. No.: B5106201
M. Wt: 224.64 g/mol
InChI Key: ZSGBOJPQROBYLW-UHFFFAOYSA-N
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Description

5-chloro-N-(cyanomethyl)-2-methoxybenzamide is an organic compound with the molecular formula C10H9ClN2O2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5-position, a cyanomethyl group at the nitrogen atom, and a methoxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyanomethyl)-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction, which involves the use of copper(I) chloride and hydrochloric acid.

    Amidation: The resulting 5-chloro-2-methoxybenzoic acid is then reacted with cyanomethylamine to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyanomethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-chloro-N-(cyanomethyl)-2-hydroxybenzamide.

    Reduction: 5-chloro-N-(aminomethyl)-2-methoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(cyanomethyl)-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound may be used in the synthesis of other chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyanomethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form hydrogen bonds with active sites, while the methoxy and chloro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(cyanomethyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-chloro-N-(aminomethyl)-2-methoxybenzamide: Similar structure but with an aminomethyl group instead of a cyanomethyl group.

    5-chloro-N-(cyanomethyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

5-chloro-N-(cyanomethyl)-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group can influence its solubility and reactivity, while the cyanomethyl group can enhance its binding affinity to certain molecular targets.

Properties

IUPAC Name

5-chloro-N-(cyanomethyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(11)6-8(9)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGBOJPQROBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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